REACTION_CXSMILES
|
CO.[F:3][C:4]1[CH:34]=[CH:33][C:7]([CH2:8][N:9]([C:23]2[S:27][C:26]3[CH:28]=[CH:29][CH:30]=[CH:31][C:25]=3[C:24]=2[CH3:32])[S:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([O:21]C)=[O:20])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=[CH:6][C:5]=1[C:35]([F:38])([F:37])[F:36].[OH-].[Na+]>CCOC(C)=O.Cl>[F:3][C:4]1[CH:34]=[CH:33][C:7]([CH2:8][N:9]([C:23]2[S:27][C:26]3[CH:28]=[CH:29][CH:30]=[CH:31][C:25]=3[C:24]=2[CH3:32])[S:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([OH:21])=[O:20])=[CH:15][CH:14]=2)(=[O:11])=[O:12])=[CH:6][C:5]=1[C:35]([F:38])([F:36])[F:37] |f:2.3|
|
Name
|
|
Quantity
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1.9 L
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
190 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F
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Name
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|
Quantity
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412 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 3-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, condenser
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Type
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TEMPERATURE
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Details
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the resulting mixture refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
the layers separated
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Type
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EXTRACTION
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Details
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the aqueous phase extracted with EtOAc (2 L)
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Type
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WASH
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Details
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washed with brine (1.5 L)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |